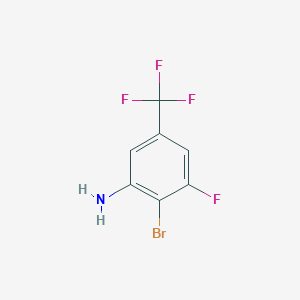

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

Description

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline (CAS: 1805580-11-3) is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 5-position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . Its molecular formula is C₇H₄BrF₄N, with a molar mass of 266.02 g/mol.

Properties

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEHUJZOJJIDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the aromatic ring less reactive towards electrophilic aromatic substitution, but it can still undergo such reactions under strong conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline serves as a building block in the synthesis of complex organic molecules. Its unique electronic properties enable it to participate in various chemical reactions, such as:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles (e.g., amines or thiols).

- Electrophilic Aromatic Substitution: The aniline ring can undergo nitration, sulfonation, and halogenation.

- Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds .

Biological Research

The compound is being investigated for its potential as a pharmacophore in drug discovery. Its structural features may contribute to:

- Antimicrobial Activity: Similar compounds have shown efficacy against various microorganisms by disrupting essential biochemical pathways.

- Enzyme Inhibition: Research indicates that it interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the development of enzyme inhibitors for therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline is explored for its potential therapeutic properties , including:

- Antiviral Activity: Its unique structure may enhance interactions with viral targets.

- Anticancer Properties: Preliminary studies suggest it could inhibit cancer cell proliferation through specific molecular mechanisms .

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study 2: Enzyme Interaction

Research published in a peer-reviewed journal highlighted the interaction of this compound with cytochrome P450 enzymes. The findings indicated that it could act as a competitive inhibitor, providing insights into its potential role in drug-drug interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. For example, as an inhibitor of hepatitis C virus NS3 protease, it binds to the active site of the enzyme, blocking its activity and preventing viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The reactivity and applications of halogenated trifluoromethyl anilines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogues:

2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)

- Structure : Bromine at position 2, trifluoromethyl at position 3.

- Molecular Formula : C₇H₅BrF₃N.

- Key Differences : Lacks the 3-fluoro substituent, reducing steric hindrance and electronic withdrawal compared to the target compound. This analogue is frequently employed in the synthesis of kinase inhibitors and antimicrobial agents .

3-Bromo-5-(trifluoromethyl)aniline (CAS: 54962-75-3)

- Structure : Bromine at position 3, trifluoromethyl at position 4.

- Molecular Formula : C₇H₅BrF₃N.

- Key Differences : The bromine at position 3 alters regioselectivity in electrophilic substitution reactions. This compound has shown utility in synthesizing Schiff base ligands for transition metal complexes with antitumor activity .

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

- Structure : Fluorine at position 2, trifluoromethyl at position 5.

- Molecular Formula : C₇H₅F₄N.

- Key Differences : Replaces bromine with fluorine, reducing molecular weight (179.11 g/mol) and increasing electronegativity. This derivative is a precursor in agrochemicals, particularly herbicides .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: N/A)

Physicochemical Properties

Biological Activity

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to an aniline ring. This molecular structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its interactions with various biological targets, including enzymes and proteins, and has shown potential in drug development.

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline primarily involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. Bromine atoms can form halogen bonds with target proteins, influencing their activity and function.

Key Interactions

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. Such interactions can lead to either inhibition or activation of these enzymes.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline may inhibit microbial growth by disrupting essential biochemical pathways in microbes.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline:

Cancer Research

Recent studies have explored the potential of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline in cancer therapy. For instance, compounds structurally similar to it have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines. These studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Antiviral Activity

In addition to its anticancer properties, 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline has been investigated for its antiviral potential against Hepatitis C virus (HCV). It serves as a building block in synthesizing inhibitors targeting HCV's NS3 protease, highlighting its applicability in antiviral drug development .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicological profile. Inhalation or dermal exposure may pose health risks, including respiratory irritation and systemic toxicity if absorbed through damaged skin . Prolonged exposure should be minimized due to potential adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.